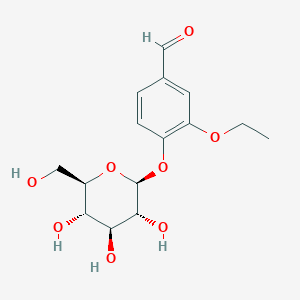

Ethyl vanillin beta-D-glucopyranoside

Übersicht

Beschreibung

Ethyl vanillin beta-D-glucopyranoside, also known as Glucoethylvanillin, is a glycosylated derivative of ethyl vanillin. It is a synthetic flavoring agent with a vanilla-like taste and odor.

Vorbereitungsmethoden

Ethyl vanillin beta-D-glucopyranoside can be synthesized using various methods. One common method involves reacting alpha-bromotetraacetyl glucose with ethyl vanillin at temperatures between 20-80°C under anhydrous and alkaline conditions to generate ethyl vanillin tetra-O-acetyl-beta-D-glucopyranoside. This intermediate is then deacetylated to obtain this compound . Another method involves using maltase from Saccharomyces cerevisiae as a catalyst.

Analyse Chemischer Reaktionen

Ethyl vanillin beta-D-glucopyranoside undergoes several types of chemical reactions, including glycosylation and hydrolysis. Glycosylation of vanillin into beta-D-glucoside has been observed in natural producers like Vanilla planifolia. The compound is slightly soluble in water and ethanol, and decomposes upon heating .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

a. Synthesis of Chemotherapeutic Agents

Ethyl vanillin beta-D-glucopyranoside is utilized in the synthesis of various chemotherapeutic agents, including etoposide phosphate, which is significant in cancer treatment. Its glycosylation enhances the solubility and bioavailability of these drugs, making it a valuable compound in pharmaceutical formulations.

b. Anticancer Research

Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Antioxidant and Antimicrobial Activities

a. Antioxidant Properties

This compound has demonstrated notable antioxidant activities in vitro and in vivo. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

b. Antimicrobial Effects

The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting its potential as a natural preservative or therapeutic agent .

Food Industry Applications

a. Flavoring Agent

Due to its vanilla-like taste and odor, this compound is widely used as a flavoring agent in the food industry. Its stability under various pH conditions makes it suitable for incorporation into diverse food products .

b. Quality Control in Food Products

Recent studies have developed methods for detecting this compound in food products using ultrahigh pressure liquid chromatography-mass spectrometry (UHPLC-MS). This advancement aids in quality control and ensures compliance with food safety regulations .

Biochemical Research

a. Mechanism of Action

The glycosylation of ethyl vanillin enhances its biological activities while reducing cytotoxicity compared to its parent compound, vanillin. This modification is crucial for improving the safety profile of compounds used in therapeutic applications .

b. Synthesis of Bioactive Compounds

This compound plays a role in the scalable chemo-enzymatic synthesis of bioactive molecules, making it an important component in the development of new pharmaceuticals and nutraceuticals.

Data Summary Table

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Synthesis of chemotherapeutic agents | Enhances solubility and bioavailability |

| Anticancer Research | Inhibition of tumor growth | Induces apoptosis in cancer cells |

| Antioxidant Activity | Scavenging free radicals | Reduces oxidative stress |

| Antimicrobial Activity | Inhibition of MRSA | Effective against resistant bacterial strains |

| Food Industry | Flavoring agent | Stable under various pH conditions |

| Quality Control | Detection methods using UHPLC-MS | Ensures food safety compliance |

| Biochemical Research | Synthesis of bioactive compounds | Important for developing new pharmaceuticals |

Case Studies

- Antioxidant Properties Evaluation : A study systematically evaluated the antioxidant activity of this compound compared to vanillin and found that it effectively reduced oxidative stress markers in cellular models .

- Antimicrobial Efficacy Against MRSA : Research demonstrated that this compound significantly inhibited the growth of MRSA, suggesting its potential as a natural antimicrobial agent .

- Flavor Stability Testing : A recent study assessed the stability of this compound as a flavoring agent across different food matrices, confirming its efficacy and safety for use in various products .

Wirkmechanismus

The mechanism of action of ethyl vanillin beta-D-glucopyranoside involves its glycosylation, which enhances its biological activities. Glycosylation of vanillin to vanillin-beta-D-glucoside reduces its cytotoxicity and improves its safety profile . The compound exhibits anti-proliferative effects on cancer cells and enhances the biological activities of the original aglycons .

Vergleich Mit ähnlichen Verbindungen

Ethyl vanillin beta-D-glucopyranoside is unique due to its glycosylated structure, which imparts a sweet taste and enhances its biological activities. Similar compounds include:

Vanillin: The parent compound, known for its vanilla flavor.

Ethyl vanillin: A synthetic flavoring agent with a stronger vanilla flavor than vanillin.

Vanillin-beta-D-glucoside: A naturally occurring glycoside in Vanilla planifolia.

This compound stands out due to its enhanced stability and biological activities compared to its parent compounds.

Eigenschaften

IUPAC Name |

3-ethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-2-21-10-5-8(6-16)3-4-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h3-6,11-15,17-20H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWESETWDPGZBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

slightly | |

| Details | The Good Scents Company Information System | |

| Record name | Ethylvanillin glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

122397-96-0 | |

| Record name | Ethylvanillin glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199.00 to 200.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Ethylvanillin glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.